6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole

説明

Pyrrolidine-1-sulfonyl fluoride is a compound that has been mentioned in the context of pyrrolidine-1-sulfonyl derivatives . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogen-containing ring .

Synthesis Analysis

While specific synthesis methods for “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” are not available, pyrrolidine alkaloids have been synthesized through various methods, including 1,3-dipolar cycloaddition .科学的研究の応用

Antioxidant Applications

Pyrrolidine derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases . The compound “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” could potentially be used to neutralize free radicals, thereby preventing cellular damage that can lead to chronic conditions such as cancer and heart disease.

Anti-Inflammatory Uses

The anti-inflammatory activity of pyrrolidine alkaloids is another significant area of interest . This compound could be applied in the development of new anti-inflammatory medications, offering alternative treatments for conditions like arthritis, where inflammation plays a key role.

Antimicrobial and Antifungal Properties

Research has shown that pyrrolidine alkaloids possess antimicrobial and antifungal activities . “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” could be explored as a potential candidate for creating new antibiotics or antifungal agents, especially in an era where resistance to existing drugs is a growing concern.

Anticancer Potential

Pyrrolidine alkaloids have exhibited growth inhibition in cancer cell lines . This compound may be researched further for its efficacy in cancer treatment, possibly offering a new avenue for chemotherapy drugs that target specific cancer cells with reduced side effects.

Anti-Hyperglycemic Effects

The compound’s potential anti-hyperglycemic effects could be beneficial in managing diabetes . By influencing blood sugar levels, it could be part of a treatment regimen aimed at controlling glucose levels and reducing the risk of diabetes-related complications.

Neuropharmacological Activities

Given the neuropharmacological activities of pyrrolidine alkaloids, there is a possibility that this compound could contribute to the development of drugs targeting neurological disorders . It could be particularly useful in the treatment of diseases that affect the nervous system, such as Alzheimer’s or Parkinson’s.

Organ Protective Properties

The organ protective properties of pyrrolidine alkaloids suggest that “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” might be used in therapies aimed at protecting organs from damage due to various causes, such as ischemia or toxic substances .

Therapeutic Applications in Pharmacotherapy

Lastly, the broad therapeutic potential of pyrrolidine alkaloids in pharmacotherapy indicates that this compound could be a valuable lead in drug discovery and development . Its diverse biological activities make it a promising candidate for a wide range of therapeutic applications.

特性

IUPAC Name |

6-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-4-3-10-5-6-13-12(10)9-11/h3-4,9,13H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFSADHQNLKETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole | |

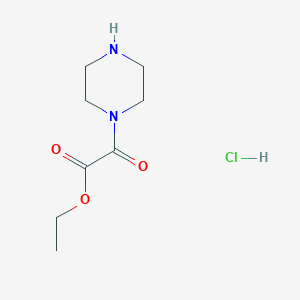

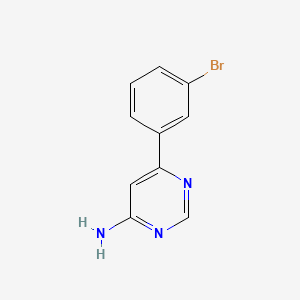

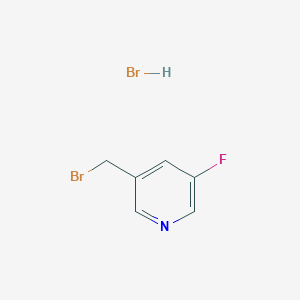

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)